Computed Lipophilicity (LogP) Distinguishes 3,5-Dimethylpyridazine from its 4,5-Regioisomer
The computed LogP, a key determinant of pharmacokinetic and solubility profiles, shows a substantial difference between 3,5-dimethylpyridazine and its closest analog, 4,5-dimethylpyridazine. The higher LogP for the 3,5-isomer indicates greater lipophilicity . This difference, while computationally derived, is mirrored in experimentally derived trends for this class of compounds and is critical for predicting behavior in biological environments .
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.09 [3,5-dimethylpyridazine] |
| Comparator Or Baseline | LogP = 0.15 [4,5-dimethylpyridazine] |
| Quantified Difference | A difference of 0.94 LogP units, representing an ~8.7-fold difference in partition coefficient. |
| Conditions | Computed using the method of ACD/Labs, as provided by vendor databases. |
Why This Matters
This nearly ten-fold difference in predicted lipophilicity means the two isomers cannot be swapped in a lead optimization program without expecting a significant impact on cell permeability and non-specific binding.
